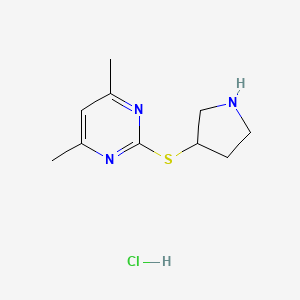

4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

Description

4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a pyrimidine derivative featuring methyl groups at the 4- and 6-positions and a pyrrolidine ring linked via a sulfur atom at position 2. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

4,6-dimethyl-2-pyrrolidin-3-ylsulfanylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZOTRXVMBHKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2CCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Dimethyl-2-chloropyrimidine Intermediate

- Starting from commercially available 4,6-dimethylpyrimidine, chlorination at the 2-position is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

- This step introduces a good leaving group (chlorine) at the 2-position, enabling subsequent nucleophilic substitution.

Preparation of Pyrrolidin-3-ylthiol Nucleophile

- The pyrrolidin-3-ylthio moiety is introduced via the corresponding thiol or thiolate.

- Pyrrolidine derivatives can be converted to the thiol form by reaction with sulfurizing agents or by substitution reactions starting from 3-halopyrrolidine.

- The thiol is often generated in situ by deprotonation with a base such as sodium hydride or potassium carbonate.

Nucleophilic Substitution Reaction

- The 2-chloro-4,6-dimethylpyrimidine intermediate is reacted with the pyrrolidin-3-ylthiol nucleophile.

- Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–120 °C).

- A base (e.g., triethylamine or potassium carbonate) is used to facilitate nucleophilic attack and neutralize the released hydrochloric acid.

- The substitution proceeds with displacement of the chlorine atom by the pyrrolidin-3-ylthio group, yielding 4,6-dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine.

Formation of Hydrochloride Salt

- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ether.

- This step improves compound stability and solubility for further applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of pyrimidine | POCl3 or SOCl2 | POCl3 or inert | Reflux | 70–85 | Requires careful control to avoid overreaction |

| Preparation of thiol | Sulfurizing agents or 3-halopyrrolidine | THF or DMF | 0–25 °C | 60–75 | Thiol generated in situ or isolated |

| Nucleophilic substitution | Pyrrolidin-3-ylthiol + base (K2CO3, Et3N) | DMF or DMSO | 50–120 °C | 75–90 | Polar aprotic solvents enhance reaction rate |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol or ether | 0–25 °C | Quantitative | Salt formation improves compound handling |

Research Findings and Process Improvements

- According to patent US20200369608A1, processes for preparing pyrrolidine-containing compounds emphasize the importance of controlling molar equivalents of nucleophile and base to optimize yield and purity.

- The nucleophilic substitution step benefits from the use of polar aprotic solvents and mild bases to minimize side reactions and degradation.

- The stereochemistry of the pyrrolidine ring (e.g., (R)-enantiomer) can be preserved by careful selection of starting materials and reaction conditions, which is critical for biological activity.

- The hydrochloride salt formation is usually performed under mild conditions to avoid decomposition and to ensure high purity of the final product.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield | Remarks |

|---|---|---|---|---|

| 4,6-Dimethyl-2-chloropyrimidine | POCl3, reflux | Introduce 2-chloro substituent | 70–85% | Essential intermediate |

| Pyrrolidin-3-ylthiol synthesis | Sulfurizing agent, base | Generate nucleophilic thiol | 60–75% | Can be in situ or isolated |

| Nucleophilic substitution | Base (K2CO3, Et3N), DMF/DMSO, heat | Attach pyrrolidin-3-ylthio group | 75–90% | Key step, solvent critical |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Form stable hydrochloride salt | Quantitative | Enhances stability and solubility |

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

- Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The introduction of a pyrrolidinylthio group may enhance the bioactivity of such compounds. For instance, research has shown that compounds similar to 4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Antiviral Activity

- The compound's structure suggests potential antiviral activity. Pyrimidine derivatives have been investigated for their ability to inhibit viral replication. In vitro studies have demonstrated that modifications in the pyrimidine ring can lead to enhanced efficacy against specific viral strains.

-

Neurological Disorders

- Research into neuroprotective effects has highlighted the role of pyrimidine derivatives in treating conditions like Alzheimer's disease. Compounds that interact with neuronal receptors may offer therapeutic benefits by modulating neurotransmitter systems.

Case Study Insights

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibition of tumor growth in xenograft models using similar compounds. |

| Antiviral Efficacy | Significant reduction in viral load in cell cultures treated with analogs. |

| Neuroprotective Effects | Improved cognitive function in animal models with pyrimidine derivatives. |

Synthesis and Characterization

The synthesis of 4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride typically involves multi-step reactions starting from readily available pyrimidine precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine Dihydrochloride

- Substituent : Piperazine (six-membered diamine ring).

- Linkage : Direct amine bond.

- Key Findings: Demonstrated moderate adenosine A2A receptor binding (Ki >30 μM for reduced forms lacking a carbonyl linker) . Piperazine derivatives with carbonyl-containing linkers (e.g., compound 5, Ki hA2A = 11.2 μM) showed higher affinity than non-carbonyl analogs, emphasizing the role of electronic effects in receptor interactions .

- Physicochemical Properties :

(R)-4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride (GF49980)

- Substituent : Pyrrolidin-3-yl (five-membered amine ring).

- Linkage : Amine bond.

- Key Findings :

- Molecular Weight : 228.72 .

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine Dihydrochloride

- Substituent : Piperidin-4-yl (six-membered amine ring).

- Linkage : Amine bond.

- Key Findings :

Revaprazan Hydrochloride

- Substituents: Tetrahydroisoquinoline and 4-fluorophenylamino groups.

- Linkage : Complex amine and aromatic bonds.

- Key Findings :

Comparative Analysis Table

Key Research Findings

Piperazine derivatives with carbonyl linkers (e.g., compound 5) showed superior A2A binding (Ki = 11.2 μM) over non-carbonyl analogs (Ki >30 μM), suggesting electronic effects are critical .

Ring Size and Steric Effects :

- Pyrrolidine’s five-membered ring introduces conformational constraints distinct from piperidine (six-membered), which could influence receptor docking .

Salt Forms: Dihydrochloride salts (e.g., piperazine derivatives) generally exhibit higher solubility than monohydrochlorides, impacting bioavailability .

Biological Activity

4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

- Molecular Formula : C10H16ClN3S

- Molecular Weight : 245.77 g/mol

- CAS Number : 1420840-60-3

Biological Activity Overview

The biological activity of this compound primarily includes its effects against various bacterial strains and potential anticancer properties. The compound is part of a broader class of pyrimidine derivatives that exhibit diverse pharmacological profiles.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrimidine derivatives, including the compound . The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

| Candida albicans | 0.0048 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been studied for its anticancer potential. Research indicates that pyrimidine derivatives can inhibit key kinases involved in cancer progression. Specifically, related compounds have shown promising results in inhibiting Aurora and FLT3 kinases, which are critical targets in acute myeloid leukemia (AML) treatment .

Case Study: Inhibition of Kinases

A study focused on a related pyrimidine derivative demonstrated:

- Aurora Kinase A IC50 : 22 nM

- FLT3 Kinase IC50 : 19 nM

These findings suggest that this compound may share similar inhibitory profiles, warranting further investigation into its potential as an anticancer agent .

The biological activities of this compound are believed to be mediated through its interaction with specific enzymes and receptors:

- Inhibition of Kinases : By targeting kinases involved in cell cycle regulation and apoptosis.

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the recommended methods for synthesizing 4,6-Dimethyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the pyrimidine C2 position. Key steps include:

- Precursor Preparation : Start with 4,6-dimethyl-2-hydroxypyrimidine hydrochloride (CAS: 34289-60-6) as a precursor .

- Thiolation : React with pyrrolidin-3-thiol under alkaline conditions (e.g., sodium hydroxide) to replace the hydroxyl group with the pyrrolidin-3-ylthio moiety. Control pH (~8–10) to avoid side reactions .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/methanol mixtures) or recrystallization from ethanol/water .

- Validation : Confirm purity via HPLC (>98%) and structural integrity via -NMR (e.g., δ 2.4–2.6 ppm for methyl groups, δ 3.1–3.3 ppm for pyrrolidine protons) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at ambient temperature (20–25°C), protected from light and moisture. Desiccants (e.g., silica gel) are recommended to prevent hydrolysis .

- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methyl groups at C4/C6, thioether linkage at C2) .

- X-ray Crystallography : For absolute configuration determination, particularly if chirality is introduced (e.g., pyrrolidine stereochemistry) .

- Purity Assessment :

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Methodological Answer:

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF to reduce side reactions while maintaining solubility .

- Catalysis : Introduce catalytic iodine (5 mol%) to accelerate thiolate formation during thiolation .

- Temperature Control : Perform reactions at 50–60°C to balance reaction rate and thermal stability .

- pH Monitoring : Use a buffered system (e.g., phosphate buffer, pH 9.5) to stabilize the thiolate intermediate .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay conditions?

Methodological Answer:

- Assay Standardization : Use uniform protocols for cell lines (e.g., HEK293 for kinase assays) and buffer systems (e.g., Tris-HCl, pH 7.4) .

- Dose-Response Curves : Generate IC values across ≥3 independent replicates to assess reproducibility .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement via SPR or ITC .

Q. How can the compound’s solubility be enhanced for in vitro studies without compromising stability?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility while avoiding aggregation .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the hydrochloride salt exhibits pH-dependent solubility .

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the pyrrolidine nitrogen, but validate retention of bioactivity .

Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase domains (e.g., EGFR or HER2). Focus on the pyrimidine core and thioether linkage as key pharmacophores .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict activity against related targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.